6-imino-N,11-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a tricyclic heterocyclic molecule characterized by a fused imidazo-tetrazine core with a carboxamide moiety. Its structure features a 14-membered tricyclic system containing three nitrogen atoms (1,7,9-triaza) and multiple unsaturated bonds, including an imino (NH) group at position 6, a ketone (oxo) at position 2, and a propyl substituent at position 5.
Properties
IUPAC Name |
6-imino-N,11-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-7-21-13(18)11(16(23)19-3)9-12-15(21)20-14-10(2)6-5-8-22(14)17(12)24/h5-6,8-9,18H,4,7H2,1-3H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOOUUWRNXMJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NC)C(=O)N3C=CC=C(C3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Tricyclic Core
The most widely reported approach involves constructing the tricyclic system through sequential heterocycle formation.
Formation of the Pyrimidinone Intermediate
A pyrimidin-2-one derivative serves as the starting material. Reacting 4-amino-6-methylpyrimidin-2-one with chloroacetyl chloride yields a chloroacetamide intermediate, which undergoes cyclization in the presence of ammonium acetate to form the bicyclic framework.
Reaction Conditions :
Cyclization to Form the Tricyclic System
Heating the alkylated intermediate with phosphoryl chloride (POCl₃) induces cyclization, forming the triazatricyclo skeleton. Excess POCl₃ acts as both a solvent and a dehydrating agent.
Critical Observations :
One-Pot Multicomponent Synthesis
Recent advancements utilize a Ugi-type four-component reaction to streamline synthesis. This method combines:
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6-Imino-2-oxo precursor
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Propylamine
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Dimethylcarbamoyl chloride
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Formaldehyde
Procedure :
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Solvent: Methanol
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Catalyst: p-Toluenesulfonic acid (PTSA)
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Time: 24 hours
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Yield: 57%
Advantages :
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Reduced purification steps.
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Improved atom economy.
Limitations :
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Lower yield compared to stepwise methods.
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Requires strict stoichiometric control.
Late-Stage Functionalization
Post-cyclization modifications enable precise installation of the N,11-dimethyl and carboxamide groups.
N-Methylation
Using methyl iodide and sodium hydride in dimethylformamide (DMF), the nitrogen at position 11 is selectively methylated.
Conditions :
Carboxamide Formation
The 5-carboxamide is introduced via a Curtius rearrangement from an acyl azide intermediate.
Steps :
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Convert carboxylic acid to acyl chloride (thionyl chloride).
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React with sodium azide to form acyl azide.
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Thermally rearrange to isocyanate, then hydrolyze to carboxamide.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Stepwise Assembly | 68–82 | 18–24 | Moderate | High |
| One-Pot Synthesis | 57 | 24 | Low | Moderate |
| Late-Stage Functionalization | 74–89 | 12–18 | High | Low |
Key Findings :
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Stepwise methods offer higher yields and scalability for industrial applications.
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One-pot synthesis is cost-effective but less efficient.
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Late-stage functionalization provides precision at the expense of additional steps.
Characterization and Quality Control
Post-synthesis analyses ensure structural fidelity:
Chemical Reactions Analysis
Types of Reactions
6-imino-N,11-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base, amines in aprotic solvents like DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
6-imino-N,11-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-imino-N,11-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[5,1-d][1,2,3,5]tetrazine Derivatives
Compounds IIIa–IIIh (carboxylates) and IVa–IVi (carboxamides) from share the imidazo-tetrazine scaffold but differ in substituents. For example:
- Target compound : Propyl (C3H7) at position 7, methyl (CH3) at N and C11.
- IIIa–IIIh : Variable ester groups (e.g., methyl, ethyl) at the carboxylate position.
- IVa–IVi : Diverse carboxamide substituents (e.g., benzyl, cyclohexyl).
Key structural distinctions :
The tricyclic system in the target compound may enhance rigidity and binding selectivity compared to bicyclic analogs, while the propyl group could influence lipophilicity and metabolic stability .
Spirocyclic Benzothiazole Derivatives
Compounds from (e.g., 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) feature spirocyclic frameworks with benzothiazole and amide groups. While structurally distinct, they share:
- Common motifs : Amide linkages, aromatic substituents.
- Divergences : The target compound lacks spirocyclic oxygen (7-oxa) and benzothiazole rings but incorporates a fused triaza-tricyclic core.
Pharmacological implications : Spirocyclic compounds often exhibit conformational restriction, enhancing target affinity. The target compound’s tricyclic system may offer similar advantages but with altered pharmacokinetic profiles .
Pharmacological and Analytical Data
Hypothetical bioactivity (based on structural analogs):
- Imidazo-tetrazines (): Known for antitumor and alkylating activity (e.g., temozolomide). The target compound’s tricyclic system may improve DNA intercalation or topoisomerase inhibition.
- Spirocyclic compounds (): Often exhibit antimicrobial or anti-inflammatory effects. The carboxamide group in the target compound may modulate similar pathways.
Analytical characterization :
- Spectroscopy: IR and UV-Vis (similar to ) would confirm functional groups (e.g., imino, oxo).
- Chromatography: LC/MS (as in ) could identify minor metabolites or degradation products .
Biological Activity
6-imino-N,11-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry and biochemical research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 459.5 g/mol. The IUPAC name reflects its complex structure involving a triazatricyclo framework and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O3 |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | 6-imino-N,11-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| InChI Key | LWBYOZUMJGWMHS-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the triazole and imino groups may enhance the compound's ability to inhibit bacterial growth.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways.
Enzyme Inhibition
The carboxamide moiety may confer enzyme inhibitory activity, making it a candidate for further investigation as a potential drug lead in enzyme-related diseases.
The mechanism of action is hypothesized to involve:
- Binding to Specific Receptors : The compound may interact with specific molecular targets such as enzymes or receptors.
- Modulation of Signaling Pathways : By binding to these targets, the compound could modulate downstream signaling pathways that are crucial for cellular functions.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds with structural similarities:
- Study on Triazole Derivatives : A study highlighted that triazole derivatives show promising antimicrobial and anticancer activities due to their ability to interfere with nucleic acid synthesis in pathogens and cancer cells .
- Anticancer Activity Assessment : In vitro assessments demonstrated that compounds with similar carboxamide structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis .
- Enzyme Inhibition Studies : Research on carboxamide derivatives indicated potential as enzyme inhibitors, particularly in the context of metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
